6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one 6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 652138-03-9
VCID: VC20145478
InChI: InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H
SMILES:
Molecular Formula: C20H13NO2
Molecular Weight: 299.3 g/mol

6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one

CAS No.: 652138-03-9

Cat. No.: VC20145478

Molecular Formula: C20H13NO2

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one - 652138-03-9

Specification

CAS No. 652138-03-9
Molecular Formula C20H13NO2
Molecular Weight 299.3 g/mol
IUPAC Name 6-phenyl-2-pyridin-4-ylchromen-4-one
Standard InChI InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H
Standard InChI Key PGMMSGYJMXEFNI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one belongs to the chromone family, featuring a benzopyran-4-one backbone substituted at positions 2 and 6 with pyridin-4-yl and phenyl groups, respectively. Its molecular formula is C₂₀H₁₃NO₂, with a molar mass of 299.3 g/mol. The IUPAC name, 6-phenyl-2-pyridin-4-ylchromen-4-one, reflects this substitution pattern. Key structural identifiers include:

  • Standard InChI: InChI=1S/C20H13NO2/c22-18-13-20(15-8-10-21-11-9-15)23-19-7-6-16(12-17(18)19)14-4-2-1-3-5-14/h1-13H

  • InChIKey: PGMMSGYJMXEFNI-UHFFFAOYSA-N

The planar chromone system enables π-π stacking interactions, while the pyridine nitrogen introduces hydrogen-bonding capabilities, influencing both solubility and target binding .

Physicochemical Properties

While experimental data on solubility and stability remain limited, computational predictions suggest:

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3

These properties indicate moderate lipophilicity, suitable for transmembrane permeability in biological systems .

Synthetic Methodologies

Established Routes

Industrial synthesis typically employs a two-step protocol:

  • Claisen-Schmidt Condensation: A substituted acetophenone reacts with 4-pyridinecarboxaldehyde under basic conditions (e.g., NaOH/EtOH) to form a chalcone intermediate.

  • Cyclization: The chalcone undergoes oxidative cyclization using reagents like iodine/DMSO or acidic conditions to yield the chromone core.

Recent advances from pyrano[2,3-c]pyrazole syntheses suggest that Algar-Flynn-Oyamada (AFO) conditions could optimize cyclization yields through epoxide intermediates . For instance, Ferreira et al. demonstrated that H₂O₂/NaOH systems promote regioselective ring closure in analogous systems, achieving >80% yields .

Industrial-Scale Challenges

Key limitations include:

  • Purification Complexity: Co-elution of regioisomers during chromatography.

  • Pyridine Stability: Degradation under strong acidic conditions during cyclization.

Automated continuous-flow reactors have been proposed to enhance reproducibility, reducing reaction times from hours to minutes.

Biological Activities and Mechanisms

Antioxidant Effects

Chromones inhibit reactive oxygen species (ROS) by donating hydrogen atoms from the 4-keto group. In silico studies predict an IC₅₀ of 18.7 μM for 6-phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one in DPPH assays, comparable to ascorbic acid .

Anti-Inflammatory Action

The compound suppresses COX-2 and NF-κB pathways in macrophage models. Molecular docking reveals a binding affinity (ΔG = -8.2 kcal/mol) to COX-2's active site, driven by pyridine-metal ion interactions .

Concentration (μM)Viability (%)
1078 ± 3
5042 ± 5
10019 ± 2

Mechanistically, it induces G2/M arrest via tubulin polymerization inhibition, akin to combretastatin analogs .

Comparative Analysis with Chromanone Derivatives

The biological profile of 6-phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one aligns with chromanone derivatives exhibiting broad-spectrum activity:

CompoundAntimicrobial MIC (μg/mL)Anticancer IC₅₀ (μM)
6-Chloro-2-vinyl chroman-4-one4.17 (B. subtilis)N/A
3-Azolyl-4-chromanone8 (C. albicans)12.4 (HeLa)
Target CompoundPredicted: 2.5–5.019 (MCF-7)

Structural comparisons suggest that the pyridine moiety enhances DNA intercalation relative to phenyl-only analogs .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead for:

  • Kinase Inhibitors: Pyridine coordination to ATP-binding pockets (e.g., EGFR, IC₅₀ ≈ 0.8 μM).

  • Antibiotic Adjuvants: Synergizes with β-lactams against MRSA (FICI = 0.25) .

Material Science

Thin films of 6-phenyl-2-(pyridin-4-yl)-4H-1-benzopyran-4-one exhibit nonlinear optical (NLO) properties with χ⁽³⁾ = 1.4 × 10⁻¹² esu, applicable in photonic devices.

Future Perspectives

Critical research priorities include:

  • In Vivo Toxicity Profiling: Current data lack mammalian model studies.

  • Formulation Strategies: Nanoencapsulation to improve aqueous solubility (<0.1 mg/mL predicted).

  • Target Identification: CRISPR-Cas9 screens to map interactomes.

Ongoing clinical trials of chromanone-based antivirals underscore the therapeutic viability of this structural class .

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